

# Cefcanel Daloxate (CAS Number: 97275-40-6): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cefcanel Daloxate*

Cat. No.: *B1668823*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cefcanel daloxate**, with the Chemical Abstracts Service (CAS) number 97275-40-6, is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefcanel. Cefcanel exhibits its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the available scientific data on **Cefcanel daloxate**, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. The information is presented to support further research and development efforts in the field of anti-infective therapies.

## Introduction

**Cefcanel daloxate** is a semisynthetic, broad-spectrum cephalosporin antibiotic designed for oral administration. As a prodrug, it is biochemically converted to cefcanel, which is responsible for its antimicrobial activity. The daloxate ester enhances the oral bioavailability of the parent compound. Cefcanel has shown in vitro activity against a range of Gram-positive and Gram-negative bacteria. This document consolidates the technical information available for **Cefcanel daloxate**, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

## Physicochemical Properties

| Property          | Value                                                                        | Reference |
|-------------------|------------------------------------------------------------------------------|-----------|
| CAS Number        | 97275-40-6                                                                   | [1][2]    |
| Molecular Formula | C <sub>27</sub> H <sub>27</sub> N <sub>5</sub> O <sub>9</sub> S <sub>3</sub> | [2]       |
| Molecular Weight  | 661.73 g/mol                                                                 | [2]       |
| Synonyms          | Cefcanel daloxato,<br>Cefcanelum daloxatum                                   | [1]       |

## Mechanism of Action

Cefcanel, the active metabolite of **Cefcanel daloxate**, is a beta-lactam antibiotic. Its mechanism of action is the inhibition of bacterial cell wall synthesis.[1] This process is critical for bacterial survival and replication.

## Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a polymer called peptidoglycan. The final step in the synthesis of peptidoglycan involves the cross-linking of peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs). Cefcanel binds to these PBPs and acylates the serine residue in the active site, thereby inactivating the enzyme. This inhibition of cross-linking weakens the cell wall, leading to cell lysis and bacterial death.



[Click to download full resolution via product page](#)

Mechanism of action Cefcanel.

## Pharmacokinetics

**Cefcanel daloxate** is readily absorbed after oral administration and is rapidly hydrolyzed to its active form, cefcanel. The pharmacokinetic properties of cefcanel have been studied in healthy volunteers and in patients with impaired renal function.

## Human Pharmacokinetics

A study in healthy male volunteers determined the absolute oral bioavailability of cefcanel to be approximately 40% after the administration of **Cefcanel daloxate** hydrochloride. The total plasma clearance of cefcanel was found to be  $179.1 \pm 22.4 \text{ ml/min}/1.73 \text{ m}^2$ . Renal clearance of cefcanel was  $136.3 \pm 16.1 \text{ ml/min}/1.73 \text{ m}^2$  after oral administration. Following intravenous administration, cefcanel is almost completely excreted in the urine as the unmetabolized drug ( $92.6 \pm 7.3\%$ ). However, after oral administration of **Cefcanel daloxate**, over 30% of the total urinary excretion consists of metabolites other than cefcanel.

Another study investigated the pharmacokinetics in healthy volunteers and patients with varying degrees of renal insufficiency. The study found that cefcanel's renal clearance and the fraction excreted in the urine were linearly correlated with renal function. Consequently, as the glomerular filtration rate (GFR) decreased, there were logarithmic increases in the plasma area under the concentration-time curve (AUC) and the plasma elimination half-life.

| Parameter                            | Value                                            | Population              |
|--------------------------------------|--------------------------------------------------|-------------------------|
| Absolute Oral Bioavailability        | ~40%                                             | Healthy Male Volunteers |
| Total Plasma Clearance (i.v.)        | $179.1 \pm 22.4 \text{ ml/min}/1.73 \text{ m}^2$ | Healthy Male Volunteers |
| Renal Clearance (oral)               | $136.3 \pm 16.1 \text{ ml/min}/1.73 \text{ m}^2$ | Healthy Male Volunteers |
| Urinary Excretion as Cefcanel (i.v.) | $92.6 \pm 7.3\%$                                 | Healthy Male Volunteers |

## Animal Pharmacokinetics

In a localized thigh infection model in mice, the plasma and tissue peak levels of cefcanel after oral administration of the daloxate ester were lower than those of cefaclor. However, cefcanel

exhibited a longer half-life compared to cefaclor.

## Pharmacodynamics

The in vitro activity of cefcanel has been evaluated against a variety of bacterial isolates. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that measures the potency of an antibiotic against a specific microorganism.

| Organism                                           | MIC <sub>90</sub> (µg/mL) |
|----------------------------------------------------|---------------------------|
| Staphylococcus aureus (methicillin-susceptible)    | 1                         |
| Streptococcus pyogenes                             | 0.015-1                   |
| Streptococcus pneumoniae                           | 0.015-1                   |
| Moraxella catarrhalis                              | 1                         |
| Escherichia coli (high β-lactamase producers)      | >64                       |
| Klebsiella pneumoniae (high β-lactamase producers) | >64                       |

## Efficacy

### In Vivo Efficacy in Animal Models

In a localized thigh infection model in mice infected with *S. aureus*, *E. coli*, or *K. pneumoniae*, oral treatment with **Cefcanel daloxate** resulted in a reduction of viable bacterial counts by approximately 90%. In untreated animals, the number of bacteria increased 4 to 10-fold within 6 hours.

### Clinical Efficacy

A randomized, double-blind, multicenter study compared the efficacy of **Cefcanel daloxate** with phenoxymethylpenicillin (PcV) in the treatment of acute pharyngotonsillitis caused by beta-hemolytic streptococci group A.

| Treatment Group                   | Clinical Cure Rate (Short-term) | Bacterial Elimination Rate |
|-----------------------------------|---------------------------------|----------------------------|
| Cefcanel daloxate 300 mg bid      | ~70%                            | 82.8%                      |
| Cefcanel daloxate 150 mg bid      | 57.4%                           | Significantly lower        |
| Cefcanel daloxate 600 mg daily    | 54.4%                           | Significantly lower        |
| Phenoxyethylpenicillin 300 mg tid | ~70%                            | 89.8%                      |

The study concluded that **Cefcanel daloxate** 300 mg twice daily was as effective and well-tolerated as phenoxyethylpenicillin 300 mg three times daily.

## Synthesis

Detailed information on the industrial synthesis of **Cefcanel daloxate** is proprietary. However, the general synthesis of cephalosporin prodrugs involves the esterification of the carboxylic acid group at the C-4 position of the cephalosporin nucleus and, in the case of **Cefcanel daloxate**, also the esterification of a hydroxyl group on the C-7 side chain. A patent describes the crystallization of **Cefcanel daloxate** hydrochloride from acetonitrile. The synthesis involves the reaction of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid-(5-methyl-1,3-dioxolen-2-on-4-yl)methylester with D-O-(L-alanyl)-mandelic acid chloride hydrochloride.



[Click to download full resolution via product page](#)

General synthesis workflow for **Cefcanel daloxate**.

## Experimental Protocols

## In Vivo Efficacy - Mouse Thigh Infection Model

- Animal Model: Mice.
- Infection: Intramuscular injection of *S. aureus*, *E. coli*, or *K. pneumoniae* into the thigh.
- Treatment: Oral administration of **Cefcanel daloxate** or a comparator (e.g., cefaclor). Doses of 0.1 or 0.5 mmol/kg body weight were given as three doses, 70 minutes apart. The first dose was administered 15 minutes (for Gram-negative strains) or 60 minutes (for staphylococcal infection) after infection.
- Outcome Measurement: At predetermined times, animals were euthanized, and the thigh was excised and homogenized. Viable bacterial counts were determined. A decrease in bacterial numbers was used as the measure of efficacy. Plasma and muscle concentrations of the drugs were also determined.



[Click to download full resolution via product page](#)

Workflow for the mouse thigh infection model.

## Clinical Trial - Acute Pharyngotonsillitis

- Study Design: Randomized, double-blind, multicenter study.
- Participants: Patients with acute pharyngotonsillitis caused by beta-hemolytic streptococci group A.
- Treatment Arms:

- **Cefcanel daloxate** 150 mg twice daily
- **Cefcanel daloxate** 300 mg twice daily
- **Cefcanel daloxate** 600 mg once daily
- Phenoxycephalothin 300 mg three times daily
- Duration of Treatment: 10 days.
- Evaluations: Clinical, bacteriological, and safety evaluations at inclusion, during therapy (day 5), early after completion of therapy (day 14), and two weeks later (day 28).
- Primary Endpoints: Clinical cure rate and bacterial elimination rate.

## Conclusion

**Cefcanel daloxate** is an orally active cephalosporin prodrug with demonstrated efficacy against common bacterial pathogens, particularly those responsible for respiratory tract infections. Its pharmacokinetic profile, characterized by good oral bioavailability and a longer half-life of its active metabolite compared to some other oral cephalosporins, offers potential therapeutic advantages. The clinical data supports the use of a 300 mg twice-daily regimen for acute streptococcal pharyngotonsillitis. Further research could explore its efficacy in other indications and against a broader range of contemporary bacterial isolates. This technical guide provides a foundation of the available data to aid in these future endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics of oral cefcanel daloxate hydrochloride in healthy volunteers and patients with various degrees of impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]

- To cite this document: BenchChem. [Cefcanel Daloxate (CAS Number: 97275-40-6): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1668823#cefcanel-daloxate-cas-number-97275-40-6\]](https://www.benchchem.com/product/b1668823#cefcanel-daloxate-cas-number-97275-40-6)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)